molecular formula C8H9N3O3 B13162547 1-(6-Oxo-1,6-dihydropyrimidin-4-yl)azetidine-3-carboxylic acid

1-(6-Oxo-1,6-dihydropyrimidin-4-yl)azetidine-3-carboxylic acid

Katalognummer: B13162547
Molekulargewicht: 195.18 g/mol
InChI-Schlüssel: SUUZMLYGTLKVTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Oxo-1,6-dihydropyrimidin-4-yl)azetidine-3-carboxylic acid is a compound of interest in various scientific fields due to its unique chemical structure and potential applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Oxo-1,6-dihydropyrimidin-4-yl)azetidine-3-carboxylic acid typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s formation with high yield and purity .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

1-(6-Oxo-1,6-dihydropyrimidin-4-yl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(6-Oxo-1,6-dihydropyrimidin-4-yl)azetidine-3-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(6-Oxo-1,6-dihydropyrimidin-4-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(6-Oxo-1,6-dihydropyrimidin-4-yl)azetidine-3-carboxylic acid is unique due to its specific ring structure and the presence of both pyrimidine and azetidine rings.

Eigenschaften

Molekularformel

C8H9N3O3

Molekulargewicht

195.18 g/mol

IUPAC-Name

1-(6-oxo-1H-pyrimidin-4-yl)azetidine-3-carboxylic acid

InChI

InChI=1S/C8H9N3O3/c12-7-1-6(9-4-10-7)11-2-5(3-11)8(13)14/h1,4-5H,2-3H2,(H,13,14)(H,9,10,12)

InChI-Schlüssel

SUUZMLYGTLKVTB-UHFFFAOYSA-N

Kanonische SMILES

C1C(CN1C2=CC(=O)NC=N2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.